molecular formula C18H22Cl2NO5P B14706217 N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester CAS No. 20464-90-8

N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester

Cat. No.: B14706217
CAS No.: 20464-90-8
M. Wt: 434.2 g/mol
InChI Key: BWLLTHWWMYXMRW-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a phosphoramidic acid core, with two p-methoxyphenyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester typically involves the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with p-methoxyphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme can be represented as follows:

    Starting Materials: N,N-bis(2-chloroethyl)phosphoramidic dichloride and p-methoxyphenol.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoramidic acid and p-methoxyphenol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Hydrolysis Conditions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of phosphoric acid derivatives.

    Hydrolysis Products: Hydrolysis yields N,N-bis(2-chloroethyl)phosphoramidic acid and p-methoxyphenol.

Scientific Research Applications

N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its structural similarity to certain chemotherapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and induce cytotoxic effects. The compound’s mechanism of action is similar to that of alkylating agents used in chemotherapy, which target DNA and disrupt cell division.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)phosphoramidic dichloride: A precursor in the synthesis of the ester compound.

    N,N-Bis(2-chloroethyl)phosphorodiamidic acid: Another related compound with similar structural features.

    Phosphoramidic acid derivatives: A class of compounds with varying substituents on the phosphorus atom.

Uniqueness

N,N-Bis(2-chloroethyl)phosphoramidic acid bis(p-methoxyphenyl) ester is unique due to the presence of p-methoxyphenyl ester groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.

Properties

CAS No.

20464-90-8

Molecular Formula

C18H22Cl2NO5P

Molecular Weight

434.2 g/mol

IUPAC Name

N-bis(4-methoxyphenoxy)phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine

InChI

InChI=1S/C18H22Cl2NO5P/c1-23-15-3-7-17(8-4-15)25-27(22,21(13-11-19)14-12-20)26-18-9-5-16(24-2)6-10-18/h3-10H,11-14H2,1-2H3

InChI Key

BWLLTHWWMYXMRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=C(C=C2)OC

Origin of Product

United States

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